molecular formula C9H12F3N3O2 B8105102 3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate

Cat. No.: B8105102
M. Wt: 251.21 g/mol
InChI Key: DSTHFBNWXBUVJD-UHFFFAOYSA-N
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Description

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H12F3N3O2 and a molecular weight of 251.21 g/mol . This compound is known for its unique structural features, which include a pyrazine ring substituted with an isopropyl group and an amine group, as well as a trifluoroacetate moiety. These structural characteristics contribute to its distinct chemical and physical properties, making it of interest in various scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate moiety is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazine ring and amine group contribute to its binding affinity and specificity towards target proteins, influencing various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-Isopropylpyrazin-2-amine 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

3-propan-2-ylpyrazin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.C2HF3O2/c1-5(2)6-7(8)10-4-3-9-6;3-2(4,5)1(6)7/h3-5H,1-2H3,(H2,8,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTHFBNWXBUVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN=C1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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